molecular formula C6H11NO B13569974 2-Oxabicyclo[2.2.1]heptan-4-amine

2-Oxabicyclo[2.2.1]heptan-4-amine

Cat. No.: B13569974
M. Wt: 113.16 g/mol
InChI Key: YJOCNEVFWOGVQR-UHFFFAOYSA-N
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Description

2-Oxabicyclo[221]heptan-4-amine is a bicyclic amine compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is often produced as a hydrochloride salt to improve its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation and palladium catalysts for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include epoxides, substituted amines, and other bicyclic derivatives.

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate cellular transduction events through reversible phosphorylation of serine and threonine residues . This modulation affects various cellular processes, including T-cell activation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[2.2.1]heptan-4-amine is unique due to its oxygen bridge, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-4-amine

InChI

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)8-4-6/h5H,1-4,7H2

InChI Key

YJOCNEVFWOGVQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1OC2)N

Origin of Product

United States

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